Cas no 539806-78-5 (2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide)

2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide
- 539806-78-5
- F1243-0189
- 2-(1H-Benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide
- (1H-Benzoimidazol-2-yl)-acetic acid (4-bromo-benzylidene)-hydrazide
- 2-(1H-benzimidazol-2-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide
- AKOS002326485
- (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide
- (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)acetohydrazide
- 1H-Benzimidazole-2-acetic acid, 2-[(4-bromophenyl)methylene]hydrazide
-
- インチ: 1S/C16H13BrN4O/c17-12-7-5-11(6-8-12)10-18-21-16(22)9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,19,20)(H,21,22)
- InChIKey: MRLXBINVYSBXKB-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NN=CC2=CC=C(Br)C=C2)=O)NC2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 356.02727g/mol
- どういたいしつりょう: 356.02727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.50±0.10(Predicted)
2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1243-0189-100mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-3mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-15mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-10μmol |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-1mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-5mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | AU18002-25mg |
(1H-Benzoimidazol-2-yl)-acetic acid (4-bromo-benzylidene)-hydrazide |
539806-78-5 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | AU18002-50mg |
(1H-Benzoimidazol-2-yl)-acetic acid (4-bromo-benzylidene)-hydrazide |
539806-78-5 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F1243-0189-4mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1243-0189-2mg |
2-(1H-1,3-benzodiazol-2-yl)-N'-[(1E)-(4-bromophenyl)methylidene]acetohydrazide |
539806-78-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazideに関する追加情報
Introduction to 2-(1H-1,3-Benzodiazol-2-yl)-N'-(1E)-(4-Bromophenyl)methylideneacetohydrazide (CAS No. 539806-78-5)
2-(1H-1,3-Benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide, also known by its CAS number 539806-78-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The molecular structure of 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide consists of a benzodiazole core linked to a hydrazide moiety through an acetohydrazide bridge. The presence of the bromophenyl group adds further complexity and potential for modulation of biological activity. This compound has been synthesized and characterized using advanced spectroscopic techniques such as NMR and mass spectrometry, providing a solid foundation for its structural elucidation.
Recent studies have explored the pharmacological properties of 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
Another important aspect of the research on 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide is its anti-inflammatory properties. Inflammation is a key factor in many diseases, and compounds with anti-inflammatory activity can have broad therapeutic applications. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This suggests that it may be useful in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The potential neuroprotective effects of 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide have also been investigated. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Research has shown that this compound can protect neurons from oxidative stress and prevent the aggregation of toxic proteins, which are key factors in the pathogenesis of these diseases. These findings suggest that it may have therapeutic potential in neurodegenerative disorders.
In addition to its biological activities, the synthetic accessibility of 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide is another important consideration for its development as a pharmaceutical agent. The compound can be synthesized using well-established chemical methods, making it feasible for large-scale production. This is crucial for ensuring that it can be produced in sufficient quantities for clinical trials and eventual commercialization.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While preclinical studies have shown promising results for 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide, further research is needed to confirm its therapeutic potential in human subjects. Early-phase clinical trials are currently underway to assess its safety profile and determine optimal dosing regimens.
The future prospects for 2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide are promising. Its multifaceted biological activities make it a versatile candidate for various therapeutic applications. Continued research will likely uncover additional mechanisms of action and expand its potential uses in medicine. As more data becomes available from ongoing clinical trials, the scientific community will gain a better understanding of its full therapeutic potential.
539806-78-5 (2-(1H-1,3-benzodiazol-2-yl)-N'-(1E)-(4-bromophenyl)methylideneacetohydrazide) 関連製品
- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 868218-61-5(1-(4-methylbenzenesulfonyl)-2-{(naphthalen-1-yl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)
- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)
- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)
- 3558-73-4(Benzoyl chloride, 3,5-dimethyl-4-nitro-)
- 2229505-50-2(3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)




